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Compound of Interest

Compound Name: PROTAC ATR degrader-2

Cat. No.: B12364577

PROTAC ATR degrader-2 functions by co-opting the cell's ubiquitin-proteasome system to
induce the degradation of the ATR protein. This heterobifunctional molecule is composed of a
ligand that binds to ATR, a second ligand that recruits an E3 ubiquitin ligase, and a linker
connecting the two.[3] The binding of PROTAC ATR degrader-2 to both ATR and an E3 ligase
facilitates the formation of a ternary complex.[3] This proximity enables the E3 ligase to transfer

ubiquitin molecules to ATR, marking it for recognition and subsequent degradation by the 26S
proteasome.[3]
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PROTAC ATR degrader-2 facilitates the formation of a ternary complex, leading to ATR

degradation.

Data Presentation: DC50 of PROTAC ATR Degrader-
2

The following table summarizes the reported DC50 values for PROTAC ATR degrader-2 in
different acute myeloid leukemia (AML) cell lines.

Cell Line DC50 (nM)
MV-4-11 22.9[1][2]
MOLM-13 34.5[1][2]

Experimental Workflow for DC50 Determination

The overall process for determining the DC50 value involves treating cultured cells with a range
of PROTAC ATR degrader-2 concentrations, followed by protein quantification to measure the

extent of ATR degradation.
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Workflow for determining the DC50 of PROTAC ATR degrader-2.
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Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment

This protocol outlines the general procedure for treating cultured cells with PROTAC ATR
degrader-2 to assess protein degradation.

Materials:

MV-4-11 or MOLM-13 cell lines

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

PROTAC ATR degrader-2 stock solution (e.g., 10 mM in DMSO)

Vehicle control (e.g., DMSO)

Multi-well cell culture plates (6-well for Western Blot)

Phosphate-buffered saline (PBS)
Procedure:

» Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth
phase and reach approximately 70-80% confluency at the time of harvest. Allow the cells to
adhere and stabilize overnight.[4]

o PROTAC Dilution: Prepare serial dilutions of PROTAC ATR degrader-2 in a complete
growth medium. A typical concentration range to test would be from 1 nM to 10,000 nM.[4] It
is crucial to maintain a consistent final DMSO concentration across all wells, which should
not exceed 0.1% to prevent solvent-induced toxicity.[4]

o Cell Treatment: Aspirate the old medium from the cells and add the medium containing the
various concentrations of PROTAC ATR degrader-2. A vehicle-only control (e.g., 0.1%
DMSO) must be included.[4]

 Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a CO2
incubator. The optimal incubation time should be determined through a preliminary time-
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course experiment.[4]

Protocol 2: Western Blot for ATR Protein Degradation

This protocol describes the use of Western blotting to quantify the levels of ATR protein
following treatment with PROTAC ATR degrader-2.

Materials:

e RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

e PVDF membrane

e Primary antibodies (anti-ATR and anti-loading control, e.g., anti-B-actin or anti-GAPDH)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

o Cell Lysis: After incubation, wash the cells with cold PBS and then lyse them with RIPA
buffer.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

e SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-
PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF
membrane.

e Immunoblotting: Block the membrane and then incubate it with the primary anti-ATR antibody
overnight at 4°C. Following this, wash the membrane and incubate it with the HRP-
conjugated secondary antibody.
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» Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging
system.

e Loading Control: Strip the membrane and re-probe with an antibody for a loading control
protein to ensure equal protein loading across all lanes.

Protocol 3: Data Analysis and DC50 Determination

This protocol details the steps for analyzing the Western blot data to calculate the DC50 value.

Procedure:

Densitometry: Quantify the band intensity for ATR and the loading control in each lane using
image analysis software.

+ Normalization: Normalize the ATR band intensity to the corresponding loading control band
intensity for each sample.

o Calculate Percent Protein Remaining: Express the normalized ATR levels in the PROTAC-
treated samples as a percentage of the vehicle-treated control.

e Plot Dose-Response Curve: Plot the percentage of remaining ATR protein (Y-axis) against
the logarithm of the PROTAC ATR degrader-2 concentration (X-axis).

o Determine DC50: Fit the data to a four-parameter logistic (4PL) dose-response curve to
determine the DC50 value, which is the concentration at which 50% of the ATR protein is
degraded.[3]

ATR Signaling Pathway

ATR is a crucial kinase in the DNA damage response (DDR) pathway, primarily activated by
single-stranded DNA (ssDNA) which can arise from replication stress.[5][6] Upon activation,
ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to
coordinate cell cycle checkpoints, stabilize replication forks, and promote DNA repair.[5][7]
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Canonical ATR signaling pathway activated by replication stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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